7-Methoxy-4-methylquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

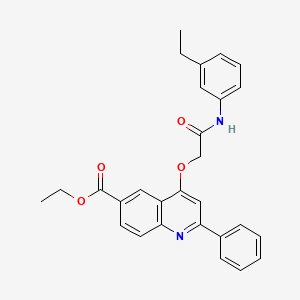

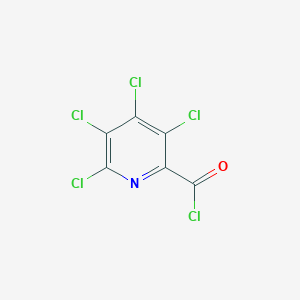

7-Methoxy-4-methylquinoline hydrochloride is a chemical compound with the CAS Number: 1807542-80-8 . It has a molecular weight of 209.68 and its IUPAC name is this compound . The compound appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H11NO.ClH/c1-8-5-6-12-11-7-9 (13-2)3-4-10 (8)11;/h3-7H,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a molecular weight of 209.68 . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis and Biological Activity

7-Methoxy-4-methylquinoline hydrochloride has not been directly mentioned in the available literature. However, research on related quinoline derivatives offers insights into the scientific applications of similar compounds. These applications span across various fields including organic synthesis, pharmacology, and material science. For example, the synthesis of novel quinoline derivatives and their evaluation for biological activities such as tubulin polymerization inhibition, antimicrobial, and anticancer properties are of significant interest. The optimization of quinoline derivatives for enhanced biological activity illustrates the potential utility of these compounds in drug discovery and development.

- (Wang et al., 2003) reported on the chemical constituents of Thalictrum delavayi, including quinoline derivatives, highlighting the diverse natural sources and potential biological activities of these compounds.

- (Fassett & Hjort, 1938) explored the physiological actions of isoquinolines, offering early insight into the pharmacological potential of quinoline derivatives.

- Research by (Xiao-Feng Wang et al., 2014) on tubulin-polymerization inhibitors targeting the colchicine site has shown how modifications to the quinoline structure can enhance anticancer activity, demonstrating the compound's role in drug development.

Antimicrobial and Antitumor Properties

Quinoline derivatives have been investigated for their antimicrobial and antitumor properties. The synthesis of hydroxyquinolines and their evaluation as dental plaque inhibitors or antitumor agents reveals the therapeutic potential of quinoline derivatives.

- (Warner et al., 1975) synthesized and evaluated hydroxyquinolines for antiplaque activity, contributing to dental health research.

- The study by (Cui et al., 2017) on tubulin-binding tumor-vascular disrupting agents showcases the exploration of quinoline derivatives in cancer therapy.

Drug Development and Synthesis Challenges

The challenges and strategies in the synthesis of quinoline derivatives, as well as their evaluation as potential drug candidates, highlight the ongoing research efforts to harness the chemical and pharmacological properties of these compounds for therapeutic applications.

- (Sirisoma et al., 2009) detailed the structure-activity relationship studies of 4-anilinoquinazolines, emphasizing the drug development process involving quinoline derivatives.

- The innovative synthesis approach for 7-Hydroxyquinolin-2(1H)-one by (Reddy et al., 2018) related to the antipsychotic drug brexpiprazole, further illustrates the relevance of quinoline derivatives in synthesizing complex pharmaceuticals.

Safety and Hazards

Future Directions

Quinoline and its derivatives, which include 7-Methoxy-4-methylquinoline hydrochloride, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . They are still being applied to create compounds with wide-ranging pharmacological activities . Therefore, the future directions for this compound could involve further exploration of its potential pharmacological applications.

Properties

IUPAC Name |

7-methoxy-4-methylquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11;/h3-7H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPBFHKBKREDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2930659.png)

![3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2930660.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2930661.png)

![2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2930666.png)

![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)

![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)